2-(Difluoromethyl)pyridine-3-sulfonyl chloride
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Overview
Description
2-(Difluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with difluoromethylating agents. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out by adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in a stepwise manner, ensuring that the amount of phosphorus pentachloride is less than one molar equivalent relative to the pyridine-3-sulfonic acid .
Industrial Production Methods
For industrial production, the process is optimized to reduce byproduct formation and increase yield. The reaction mixture is subjected to distillation under reduced pressure to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an alcohol would yield a sulfonate ester, while reaction with an amine would produce a sulfonamide.
Scientific Research Applications
2-(Difluoromethyl)pyridine-3-sulfonyl chloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonate esters or sulfonamides. The difluoromethyl group enhances the reactivity of the compound, making it a useful reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but with a phenyl group instead of a pyridine ring.
Pyridine-3-sulfonyl chloride: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a difluoromethyl group but differs in the functional groups attached to the carbon chain.
Uniqueness
2-(Difluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both the difluoromethyl group and the sulfonyl chloride group. This combination makes it highly reactive and versatile in various chemical reactions, particularly in the formation of gem-difluoroolefins and other fluorinated compounds .
Properties
Molecular Formula |
C6H4ClF2NO2S |
---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
2-(difluoromethyl)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-2-1-3-10-5(4)6(8)9/h1-3,6H |
InChI Key |
WWYXZDSAJWMXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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